molecular formula C14H18FNO4S B2784045 3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1305236-85-4

3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid

Cat. No. B2784045
CAS RN: 1305236-85-4
M. Wt: 315.36
InChI Key: QPRPPYMPSAPZMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of “3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” consists of a piperidyl ring attached to a propanoic acid group and a 2-fluorophenylsulfonyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” could involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds, where an electrophile attacks the aromatic ring to form a cationic intermediate .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRPPYMPSAPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid

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